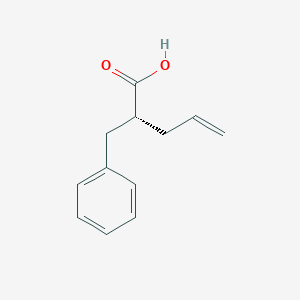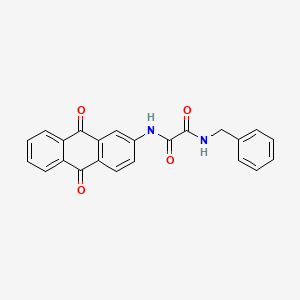
8-(3-Octa-2,5-dienyloxiran-2-yl)octanoic acid;propan-2-ol;titanium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(3-Octa-2,5-dienyloxiran-2-yl)octanoic acid;propan-2-ol;titanium is a complex organic compound that combines an epoxide, a medium-chain fatty acid, and a titanium complex
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-Octa-2,5-dienyloxiran-2-yl)octanoic acid typically involves the following steps:
Formation of the Epoxide Ring: The epoxide ring is formed through the reaction of an alkene with a peracid, such as m-chloroperoxybenzoic acid (mCPBA). This reaction is carried out under mild conditions to avoid side reactions.
Attachment of the Fatty Acid Chain: The medium-chain fatty acid is then attached to the epoxide ring through a nucleophilic substitution reaction. This step requires a strong base, such as sodium hydride (NaH), to deprotonate the fatty acid and facilitate the nucleophilic attack.
Complexation with Titanium: The final step involves the complexation of the resulting compound with titanium. This is typically achieved by reacting the compound with a titanium alkoxide, such as titanium isopropoxide, under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems would ensure consistent quality and yield. Additionally, purification steps such as distillation and chromatography would be employed to isolate the desired product.
化学反应分析
Types of Reactions
Oxidation: The epoxide ring can undergo oxidation to form diols. This reaction is typically carried out using oxidizing agents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form alcohols. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The epoxide ring can also undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols.
Common Reagents and Conditions
Oxidizing Agents: Osmium tetroxide (OsO4), potassium permanganate (KMnO4)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Nucleophiles: Amines, thiols, alcohols
Major Products Formed
Diols: Formed from the oxidation of the epoxide ring
Alcohols: Formed from the reduction of the compound
Substituted Epoxides: Formed from nucleophilic substitution reactions
科学研究应用
Chemistry
In chemistry, 8-(3-Octa-2,5-dienyloxiran-2-yl)octanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the formation of various derivatives through chemical modifications.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological membranes and proteins makes it a candidate for drug development and other biomedical applications.
Medicine
In medicine, the compound’s potential as a therapeutic agent is being explored. Its ability to undergo various chemical reactions makes it a versatile molecule for the development of new drugs.
Industry
In industry, 8-(3-Octa-2,5-dienyloxiran-2-yl)octanoic acid is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
作用机制
The mechanism of action of 8-(3-Octa-2,5-dienyloxiran-2-yl)octanoic acid involves its interaction with molecular targets such as enzymes and receptors. The epoxide ring can form covalent bonds with nucleophilic residues in proteins, leading to changes in their activity. Additionally, the fatty acid chain can interact with lipid membranes, affecting their structure and function.
相似化合物的比较
Similar Compounds
8-(3-Octa-2,5-dienyloxiran-2-yl)octanoic acid: A medium-chain fatty acid with an epoxide ring.
8-(3-Octa-2,5-dienyloxiran-2-yl)octanoic acid ester of carnitine: An ester derivative of the compound.
8-(3-Octa-2,5-dienyloxiran-2-yl)octanoic acid ester of coenzyme A: Another ester derivative with coenzyme A.
Uniqueness
What sets 8-(3-Octa-2,5-dienyloxiran-2-yl)octanoic acid apart from similar compounds is its ability to form stable complexes with titanium
属性
CAS 编号 |
68784-86-1 |
|---|---|
分子式 |
C57H98O10Ti |
分子量 |
991.2 g/mol |
IUPAC 名称 |
8-(3-octa-2,5-dienyloxiran-2-yl)octanoic acid;propan-2-ol;titanium |
InChI |
InChI=1S/3C18H30O3.C3H8O.Ti/c3*1-2-3-4-5-7-10-13-16-17(21-16)14-11-8-6-9-12-15-18(19)20;1-3(2)4;/h3*3-4,7,10,16-17H,2,5-6,8-9,11-15H2,1H3,(H,19,20);3-4H,1-2H3; |
InChI 键 |
YOWPZCVTOKSOBQ-UHFFFAOYSA-N |
规范 SMILES |
CCC=CCC=CCC1C(O1)CCCCCCCC(=O)O.CCC=CCC=CCC1C(O1)CCCCCCCC(=O)O.CCC=CCC=CCC1C(O1)CCCCCCCC(=O)O.CC(C)O.[Ti] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







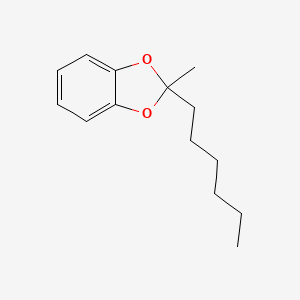
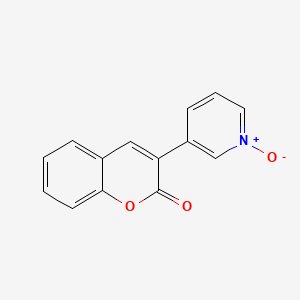
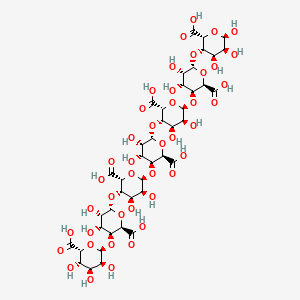
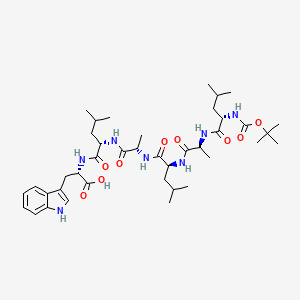


![9,10-Anthracenedione, 6,7-dichloro-1,4-bis[(5,6,7,8-tetrahydro-1-naphthalenyl)amino]-](/img/structure/B13785090.png)
